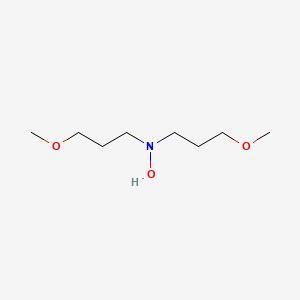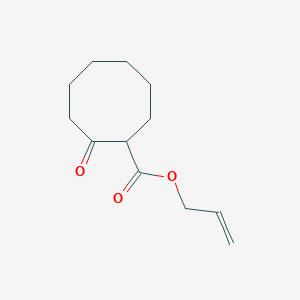
Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate is an organic compound with a unique structure that combines a cyclooctane ring with a carboxylate ester and an allyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate can be synthesized through a multi-step process involving the esterification of 2-oxocyclooctane-1-carboxylic acid with prop-2-en-1-ol. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group in the cyclooctane ring can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides are often used in the presence of a base like pyridine.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate involves its interaction with specific molecular targets. The allyl group can undergo electrophilic addition reactions, while the ester group can be hydrolyzed to release the active carboxylic acid. These interactions can modulate various biochemical pathways, making the compound of interest for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Prop-2-en-1-yl 2-oxo-2H-1-benzopyran-3-carboxylate
- Carbonic acid, eicosyl prop-1-en-2-yl ester
Uniqueness
Prop-2-en-1-yl 2-oxocyclooctane-1-carboxylate is unique due to its cyclooctane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
121012-56-4 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
prop-2-enyl 2-oxocyclooctane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-2-9-15-12(14)10-7-5-3-4-6-8-11(10)13/h2,10H,1,3-9H2 |
Clave InChI |
QFHKCUJBMPVCSQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C1CCCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
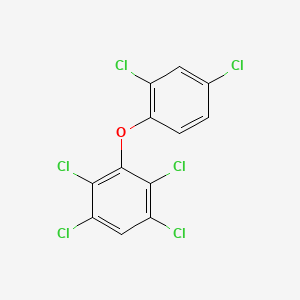
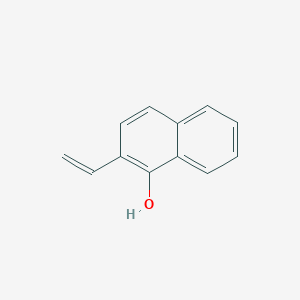

![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
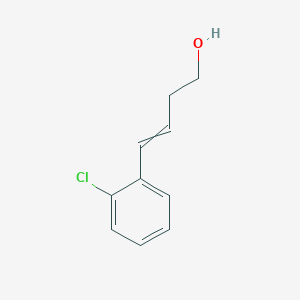
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
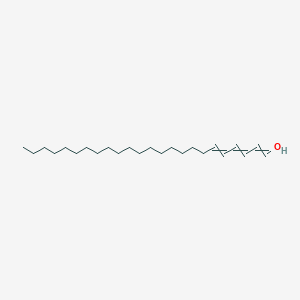
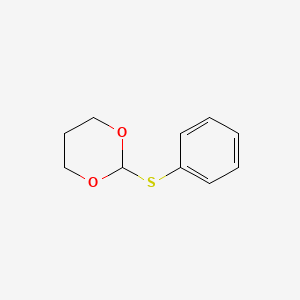
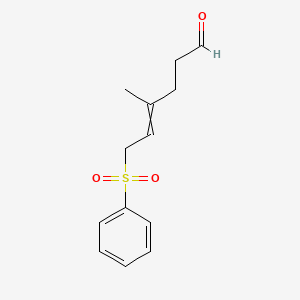
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
